4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide
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Overview
Description
4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an isopropyl group at the 3-position and a phenyl group at the 5-position, along with a 1,2-dioxide functional group. The presence of the 1,2-dioxide group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 3-(1-methylethyl)-1-phenyl-2-propen-1-one and hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while reduction can produce hydroxylated or aminated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazolone derivatives.
Scientific Research Applications
4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
- 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-(2-thienyl)-, 1,2-dioxide
- 4H-Pyrazol-4-one, 3-methyl-5-(1-methylethyl)-, 1,2-dioxide
Uniqueness
Compared to similar compounds, 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide is unique due to its specific substitution pattern and the presence of the 1,2-dioxide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61572-49-4 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1,2-dioxido-3-phenyl-5-propan-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)10-12(15)11(14(17)13(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
BWHKUISMWJSJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
Origin of Product |
United States |
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